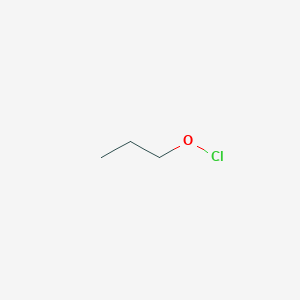
Benzene, methoxymethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, methoxymethyl- (also known as α-Methoxytoluene or Benzyl methyl ether) is an organic compound with the molecular formula C₈H₁₀O and a molecular weight of 122.1644 g/mol . It is a derivative of benzene where a methoxymethyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzene, methoxymethyl- can be synthesized through several methods. One common method involves the reaction of benzyl chloride with sodium methoxide in methanol. The reaction proceeds as follows:
C6H5CH2Cl+NaOCH3→C6H5CH2OCH3+NaCl
This reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, benzene, methoxymethyl- is produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and controlled temperatures are common practices to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Benzene, methoxymethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzaldehyde and other oxidation products.
Reduction: It can be reduced to form benzyl alcohol.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Nitrobenzene, benzene sulfonic acid, chlorobenzene, bromobenzene.
Aplicaciones Científicas De Investigación
Benzene, methoxymethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of benzene, methoxymethyl- involves its interaction with various molecular targets and pathways. In oxidation reactions, it is converted to benzaldehyde through the action of oxidizing agents. In reduction reactions, it is converted to benzyl alcohol by reducing agents. In substitution reactions, the methoxymethyl group can be replaced by other functional groups through electrophilic aromatic substitution .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl methyl ether: Similar structure but with a different functional group.
Methoxytoluene: Similar structure but with a different substitution pattern on the benzene ring.
Uniqueness
Benzene, methoxymethyl- is unique due to its specific substitution pattern and the presence of the methoxymethyl group. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .
Propiedades
Número CAS |
26897-24-5 |
|---|---|
Fórmula molecular |
C24H30O3 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
1-methoxy-2-methylbenzene;1-methoxy-3-methylbenzene;1-methoxy-4-methylbenzene |
InChI |
InChI=1S/3C8H10O/c1-7-3-5-8(9-2)6-4-7;1-7-4-3-5-8(6-7)9-2;1-7-5-3-4-6-8(7)9-2/h3*3-6H,1-2H3 |
Clave InChI |
NXZAREXCPNRORQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OC.CC1=CC(=CC=C1)OC.CC1=CC=CC=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


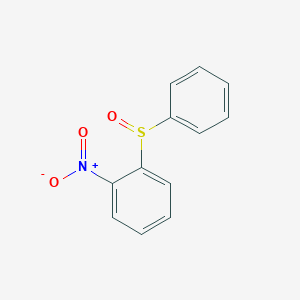

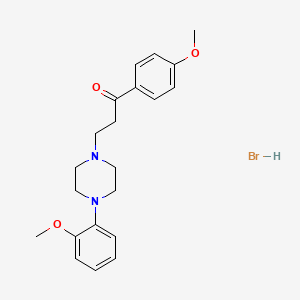
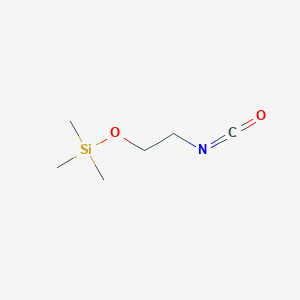
![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione](/img/structure/B14703130.png)
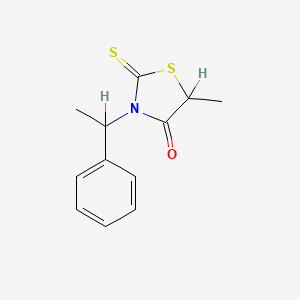
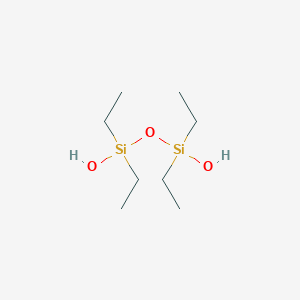

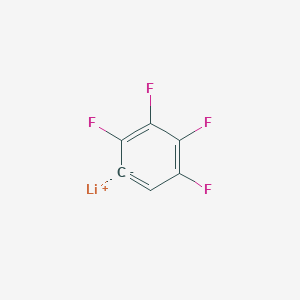
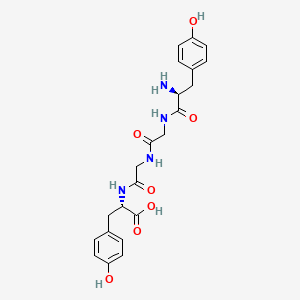
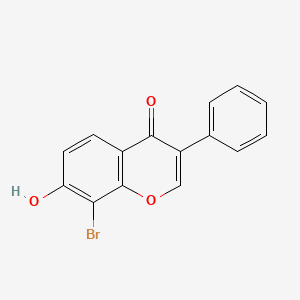
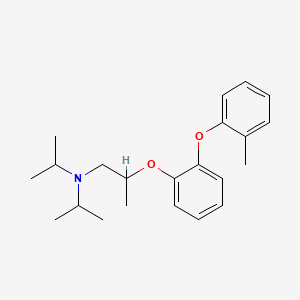
![(NZ)-N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B14703158.png)
